

# 1-Iodo-4-isobutylbenzene chemical properties and structure

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Compound Name: **1-Iodo-4-isobutylbenzene**

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An In-depth Technical Guide to **1-Iodo-4-isobutylbenzene**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Iodo-4-isobutylbenzene**, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its practical application in creating complex molecular architectures.

## Introduction and Strategic Importance

**1-Iodo-4-isobutylbenzene** (IUPAC Name: 1-iodo-4-(2-methylpropyl)benzene) is an aromatic organoiodine compound that serves as a pivotal building block in modern synthesis.<sup>[1][2]</sup> Its structure, featuring a para-substituted benzene ring with a sterically significant isobutyl group and a highly reactive iodo-substituent, makes it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isobutylphenyl moiety is a key structural feature in numerous pharmacologically active molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While not a direct precursor in the classic Ibuprofen synthesis, this functionalized derivative provides a powerful handle for chemists to introduce this valuable pharmacophore into novel molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.

# Physicochemical Properties and Molecular Structure

The utility of **1-Iodo-4-isobutylbenzene** in synthesis is directly linked to its distinct physicochemical properties and molecular structure. The presence of the iodine atom significantly influences its reactivity, while the isobutyl group impacts its solubility and steric profile.

## Data Presentation: Core Properties

Property	Value	Source
CAS Number	85609-09-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> I	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	260.11 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Liquid (Typical)	N/A
SMILES	CC(C)CC1=CC=C(C=C1)I	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	YLXHPJSTZKDDLN- UHFFFAOYSA-N	<a href="#">[1]</a>
LogP	3.48 - 4.2	<a href="#">[1]</a> <a href="#">[3]</a>
Storage	Sealed in dry, 2-8°C, keep in dark place	<a href="#">[3]</a> <a href="#">[4]</a>

The structure is defined by two key components:

- The Isobutyl Group: This branched alkyl chain is electron-donating (by induction and hyperconjugation), activating the aromatic ring towards electrophilic substitution. It is an ortho, para-directing group, and its steric bulk heavily favors substitution at the sterically unhindered para position.
- The Iodo Group: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group. This high reactivity is the cornerstone of its utility in transition-metal-catalyzed cross-coupling reactions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Spectroscopic Profile

Structural elucidation and purity assessment of **1-Iodo-4-isobutylbenzene** rely on standard spectroscopic techniques. While raw spectra are instrument-dependent, the expected profile is predictable.

- $^1\text{H}$  NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, typically as two distinct doublets in the  $\delta$  7.0-7.8 ppm region, corresponding to the protons ortho and meta to the iodine atom. The isobutyl group would show a doublet for the six methyl protons (around  $\delta$  0.9 ppm), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH<sub>2</sub>) adjacent to the aromatic ring.
- $^{13}\text{C}$  NMR: The carbon spectrum will display four distinct signals for the aromatic carbons, with the carbon atom bonded to iodine being significantly shifted. Four additional signals will correspond to the carbons of the isobutyl group.
- Mass Spectrometry (MS): GC-MS analysis would show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z \approx 260$ .<sup>[1][8]</sup> Common fragmentation patterns would include the loss of the iodine atom ( $[\text{M}-127]^+$ ) and cleavage of the isobutyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for both aromatic ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ) and aliphatic ( $\sim 2850\text{-}2960\text{ cm}^{-1}$ ) protons, along with aromatic C=C stretching peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

## Synthesis of **1-Iodo-4-isobutylbenzene**

The most direct and common synthesis route is the electrophilic iodination of isobutylbenzene. The para regioselectivity is driven by the directing effect and steric hindrance of the isobutyl group.

## Experimental Protocol: Electrophilic Iodination

Objective: To synthesize **1-Iodo-4-isobutylbenzene** from isobutylbenzene.

Materials:

- Isobutylbenzene (starting material)

- Iodine ( $I_2$ )
- Periodic acid ( $H_5IO_6$ ) or nitric acid ( $HNO_3$ ) as an oxidizing agent
- Glacial acetic acid (solvent)
- Dichloromethane (extraction solvent)
- 5% Sodium thiosulfate solution (aqueous)
- Saturated sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate (drying agent)

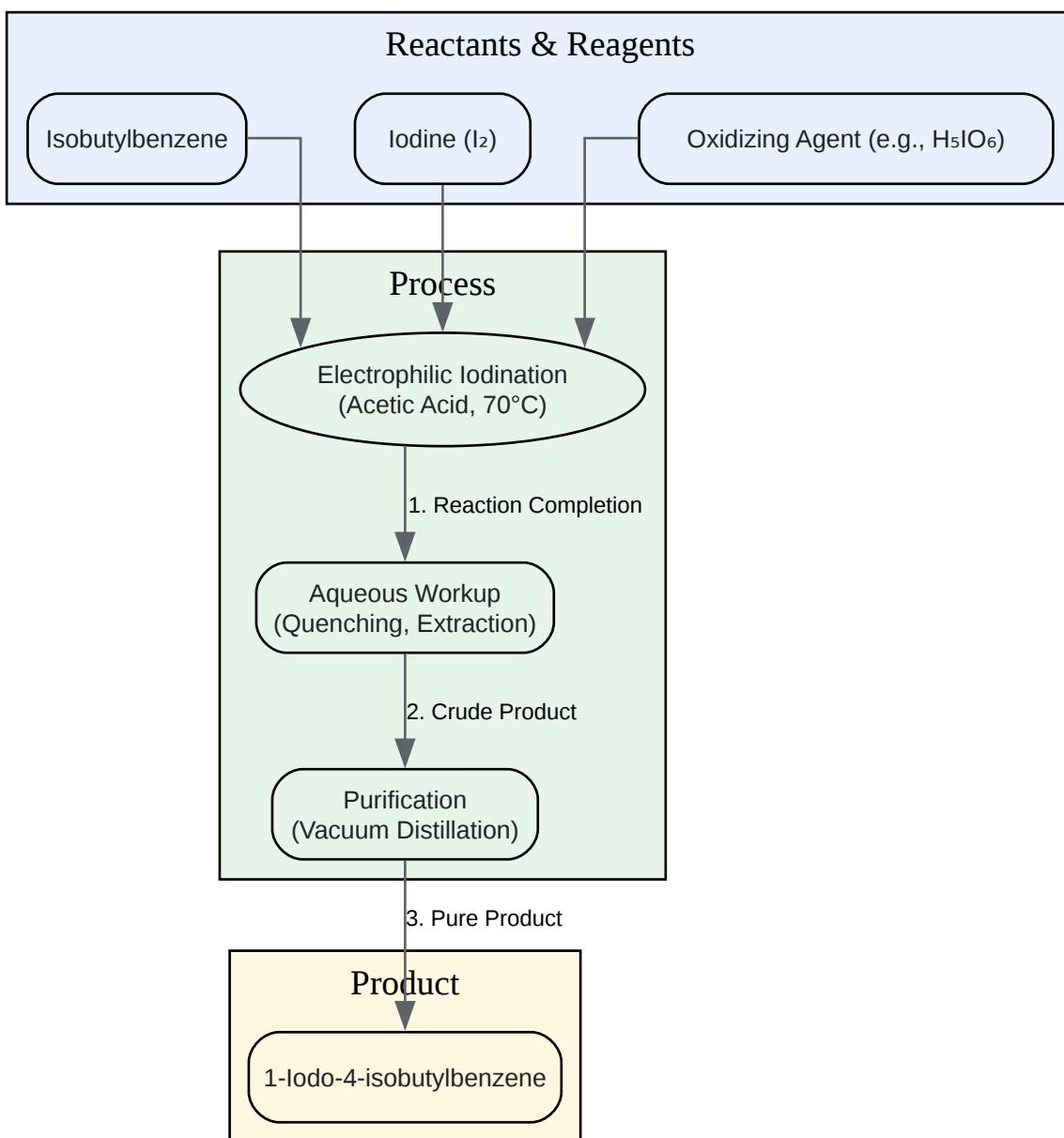
**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isobutylbenzene in glacial acetic acid.
- Add iodine ( $I_2$ ) powder to the solution.
- Slowly add the oxidizing agent (e.g., periodic acid) portion-wise to the stirring mixture. The oxidant is crucial to generate the electrophilic iodine species in situ.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
- Wash the organic layer sequentially with 5% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure **1-Iodo-4-isobutylbenzene**.

## Workflow and Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The oxidizing agent reacts with  $I_2$  to form a potent electrophile (such as  $I^+$ ), which is then attacked by the electron-rich  $\pi$ -system of the isobutylbenzene ring.



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Caption: Synthesis workflow for **1-Iodo-4-isobutylbenzene**.

## Key Reactions and Applications in Drug Development

The synthetic value of **1-Iodo-4-isobutylbenzene** lies almost entirely in the reactivity of its C-I bond, making it a superior substrate for palladium-catalyzed cross-coupling reactions.[\[5\]](#)

### A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds by coupling an organohalide with an organoboron species.[\[6\]](#)[\[9\]](#) This reaction is a workhorse in the pharmaceutical industry for constructing biaryl scaffolds.

Objective: To synthesize 4-isobutyl-1,1'-biphenyl.

Materials:

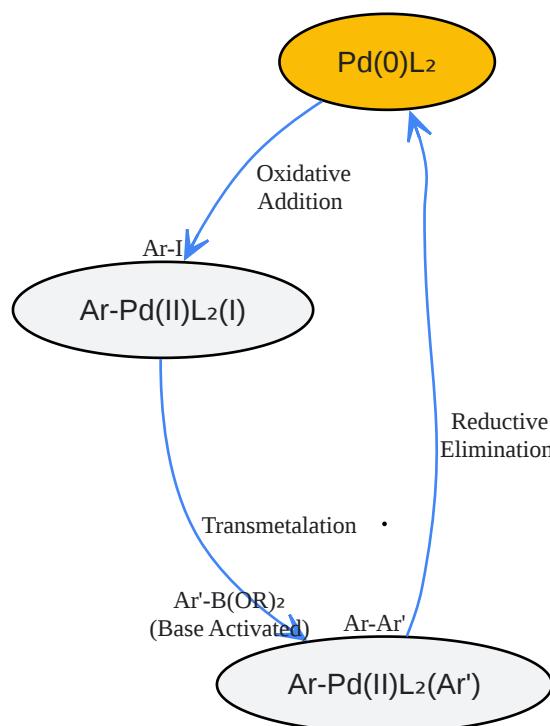
- **1-Iodo-4-isobutylbenzene**
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>) (catalyst)
- A phosphine ligand (e.g., XPhos, SPhos) if using Pd(OAc)<sub>2</sub>
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (base)[\[10\]](#)
- Toluene and water (solvent system)

Procedure:

- To a Schlenk flask, add **1-Iodo-4-isobutylbenzene**, phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
- Add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand.

- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add the degassed solvent system (e.g., Toluene/H<sub>2</sub>O 4:1).
- Heat the mixture (e.g., to 90-100°C) with vigorous stirring for several hours until TLC or GC-MS indicates consumption of the starting material.
- Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.

The choice of palladium catalyst, ligand, base, and solvent is critical for an efficient reaction. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting. Aryl iodides undergo oxidative addition to Pd(0) much more readily than aryl bromides or chlorides, allowing for milder reaction conditions.<sup>[7]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

## B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp<sup>2</sup>)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes, which are valuable intermediates and structural motifs in pharmaceuticals.[11][12]

Objective: To synthesize 1-(4-isobutylphenyl)-2-phenylethyne.

Materials:

- **1-Iodo-4-isobutylbenzene**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>) (catalyst)
- Copper(I) iodide (CuI) (co-catalyst)
- Triethylamine (Et<sub>3</sub>N) or Diisopropylamine (DIPA) (base and solvent)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve **1-Iodo-4-isobutylbenzene** in the amine base (e.g., triethylamine).
- Add the palladium catalyst (1-3 mol%) and copper(I) iodide (2-5 mol%).
- Add phenylacetylene (1.1 equivalents) dropwise to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating until completion is confirmed by TLC.
- Filter the reaction mixture through a pad of celite to remove the amine salt precipitate and catalyst residues.
- Rinse the celite pad with an organic solvent like ethyl acetate.
- Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

The reaction is prized for its mild conditions and functional group tolerance.[11] The dual-catalyst system involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13][14]

## Safety and Handling

As a chemical reagent, **1-Iodo-4-isobutylbenzene** requires careful handling to ensure laboratory safety.

- **Hazards:** The compound is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects.[15] Avoid release to the environment.
- **Handling:** Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It should be protected from light.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**1-Iodo-4-isobutylbenzene** is a high-value, versatile synthetic intermediate whose importance is rooted in the predictable and high reactivity of its carbon-iodine bond. Its utility in cornerstone reactions like the Suzuki and Sonogashira couplings provides medicinal and materials chemists with a reliable tool for introducing the isobutylphenyl group into complex target molecules. A thorough understanding of its properties, synthesis, and reactivity enables researchers to leverage this building block effectively, accelerating innovation in drug discovery and materials science.

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